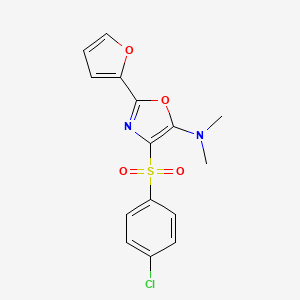

4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine

Description

Structure and Key Features:

The compound features an oxazole core substituted at positions 2, 4, and 5. Key structural elements include:

- A 4-chlorophenylsulfonyl group at position 4, contributing electron-withdrawing properties.

- A furan-2-yl moiety at position 2, enabling π-π interactions.

- An N,N-dimethylamine group at position 5, enhancing solubility and bioavailability.

Molecular Formula: Estimated as C₁₉H₁₈ClN₂O₃S (molecular weight ≈ 397.5 g/mol), inferred from analogs in the evidence (e.g., ).

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N,N-dimethyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4S/c1-18(2)15-14(17-13(22-15)12-4-3-9-21-12)23(19,20)11-7-5-10(16)6-8-11/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCYQEZRNZQXKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or a furan halide.

Chlorination: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.

Biological Research: It can be used as a probe to study biological processes, particularly those involving sulfonylation or furan-containing compounds.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The sulfonyl group can participate in hydrogen bonding or electrostatic interactions, while the furan and oxazole rings can engage in π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights critical structural differences and their implications:

Key Observations

Heterocycle Impact: Oxazole (target compound) offers moderate polarity and π-stacking capacity. Oxadiazole/Triazole () may enhance hydrogen bonding and thermal stability .

Substituent Effects :

- 4-Chlorophenylsulfonyl vs. 4-methylphenylsulfonyl (): Chlorine’s electronegativity enhances electron-withdrawing effects, possibly improving receptor binding.

- N,N-Dimethylamine (target) vs. N-aryl/alkyl groups (): Dimethylamine improves solubility, while aromatic substituents (e.g., 4-fluorophenyl) may enhance target specificity .

Biological Activities: Antimicrobial activity is prominent in oxadiazole derivatives (), while anti-exudative effects are noted in triazole analogs ().

Biological Activity

The compound 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, encompassing antibacterial properties, enzyme inhibition, and molecular interactions.

Chemical Structure and Properties

The chemical formula of the compound is . The structure features a furan ring, a chlorophenyl group, and a sulfonamide moiety, which are known to contribute to various biological activities.

Antibacterial Activity

Recent studies have shown that compounds with similar structures exhibit significant antibacterial properties. For instance, This compound was evaluated against several bacterial strains. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Strong |

| Compound B | Bacillus subtilis | Moderate |

| Compound C | Escherichia coli | Weak |

| Compound D | Staphylococcus aureus | Weak |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes. The IC50 values for various derivatives were found to be significantly lower than the standard reference drug, thiourea .

Table 2: Enzyme Inhibition Data

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| 7l | Acetylcholinesterase | 2.14±0.003 |

| 7m | Acetylcholinesterase | 0.63±0.001 |

| 7n | Urease | 1.13±0.003 |

| Thiourea | Urease | 21.25±0.15 |

Molecular Interactions

Molecular docking studies have provided insights into how This compound interacts with target proteins. The binding interactions with bovine serum albumin (BSA) were assessed using fluorescence quenching methods, revealing significant binding affinity .

Case Studies

- Antibacterial Screening : A study conducted on synthesized derivatives of sulfonamide compounds demonstrated that those with furan rings exhibited enhanced antibacterial properties compared to their counterparts without furan . This highlights the importance of structural components in determining biological activity.

- Enzyme Inhibition Analysis : Research involving various derivatives showed that modifications in the side chains significantly affected the inhibitory potency against AChE and urease, suggesting a structure-activity relationship that can be leveraged for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.